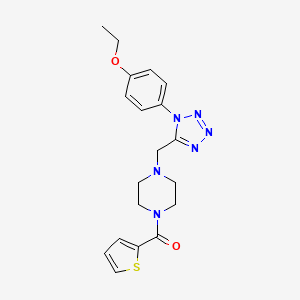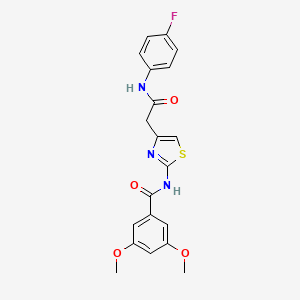![molecular formula C20H16N2OS2 B2550180 2-(Benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine CAS No. 478067-49-1](/img/structure/B2550180.png)
2-(Benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C20H16N2OS2 and its molecular weight is 364.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optoelectronic Materials Development
Research highlights the importance of pyrimidine derivatives, including 2-(Benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine, in the development of optoelectronic materials. These compounds are part of a broader class that has shown significant potential in creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and luminescent elements. The incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems has been identified as a valuable approach for crafting materials that exhibit electroluminescent properties and are used in OLEDs, including white OLEDs and red phosphorescent OLEDs. This research underscores the compounds' utility in advancing the field of optoelectronics through the development of innovative materials with enhanced performance characteristics (Lipunova et al., 2018).
Enzyme Inhibition for Therapeutic Applications
Pyrimidine derivatives, such as this compound, have been evaluated for their inhibitory effects on enzymes like uridine phosphorylase (UrdPase) and thymidine phosphorylase (dThdPase). These enzymes are targets for the development of new inhibitors due to their roles in various biological processes. Research into the structure-activity relationships of these compounds provides a basis for the rational design of novel inhibitors, highlighting the potential therapeutic applications of pyrimidine derivatives in treating diseases where these enzymes play a critical role (Niedzwicki et al., 1983).
Anti-inflammatory Properties
Pyrimidine derivatives are known for their broad pharmacological effects, including anti-inflammatory activities. Recent developments in the synthesis and evaluation of pyrimidine derivatives have revealed their potential as potent anti-inflammatory agents. These effects are attributed to their inhibitory responses against the expression and activities of vital inflammatory mediators, such as prostaglandin E2, tumor necrosis factor-α, and various interleukins. Literature reviews and research on the structure–activity relationships (SARs) of these compounds suggest a promising direction for the development of new pyrimidine-based anti-inflammatory drugs with minimal toxicity (Rashid et al., 2021).
Catalytic Applications in Synthesis
The pyranopyrimidine core, related to this compound, has significant applications in medicinal and pharmaceutical industries due to its bioavailability and synthetic versatility. Research focused on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts, such as organocatalysts and nanocatalysts, demonstrates the compound's utility in creating lead molecules for pharmaceutical applications. This review emphasizes the role of such scaffolds in the synthesis of novel compounds, highlighting the importance of selecting appropriate catalysts to enhance the efficiency and sustainability of the synthetic processes (Parmar et al., 2023).
Properties
IUPAC Name |
2-benzylsulfanyl-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS2/c1-14-7-9-16(10-8-14)23-19-18-17(11-12-24-18)21-20(22-19)25-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIYDHYAAXJYSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC3=C2SC=C3)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(6-Amino-5-nitropyrimidin-4-yl)amino]butan-1-ol](/img/structure/B2550099.png)


![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2550104.png)
![N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2550105.png)
![2-(methylsulfanyl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2550106.png)
![Methyl 4-[(1-methylpyrazol-4-yl)amino]pyridine-3-carboxylate](/img/structure/B2550107.png)
![8-(3,5-Dimethylpyrazolyl)-7-[(4-fluorophenyl)methyl]-3-methyl-1-(2-oxopropyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2550108.png)


![6-Chloro-N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2550113.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2550116.png)


